

Technical Guide: (R)-tert-Butyl (4-aminobutan-2-yl)carbamate

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Compound of Interest

Compound Name: (R)-3-Boc-amino-butylamine

Cat. No.: B112087

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This technical guide provides a comprehensive overview of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate, a chiral building block essential in pharmaceutical and organic synthesis. This document outlines its chemical identity, physical properties, a detailed representative experimental protocol for its synthesis and purification, and relevant logical workflows.

Chemical Identity and Alternate Names

(R)-tert-Butyl (4-aminobutan-2-yl)carbamate is a mono-Boc-protected derivative of (R)-1,3-butanediamine. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on one of the amine functional groups, allowing for selective chemical transformations at the unprotected primary amine.

Identifier	Value
Systematic Name	tert-Butyl ((2R)-4-aminobutan-2-yl)carbamate
CAS Number	170367-69-8
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂
Molecular Weight	188.27 g/mol [1]

Below is a list of alternate names and synonyms commonly used in literature and commercial sources for (R)-tert-Butyl (4-aminobutan-2-yl)carbamate.

Alternate Name / Synonym
(R)-3-Boc-aminobutylamine[2]
tert-Butyl ((2R)-4-aminobutan-2-yl)carbamate
N-Boc-(R)-1,3-diaminobutane
(R)-N-Boc-1,3-butanediamine

Physicochemical Properties

This section summarizes the key physical and chemical properties of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate, which are critical for its handling, storage, and application in synthesis.

Property	Value	Reference
Appearance	Viscous orange oil	[1]
Purity	≥ 98% (by NMR)	[1]
Optical Rotation	$[\alpha]_{\text{D}^{25}} = -5.5 \pm 1^\circ$ (c=1 in CH ₃ OH)	[1]
Storage Conditions	2-8°C, sealed in dry, dark place	[3]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for (R)-tert-Butyl (4-aminobutan-2-yl)carbamate is not readily available in the searched literature, a representative procedure can be constructed based on well-established methods for the selective mono-Boc protection of diamines. The following protocol is a detailed, logical synthesis based on these general procedures.[4]

Synthesis of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate

This procedure involves the selective protection of the less sterically hindered primary amine of (R)-1,3-butanediamine using di-tert-butyl dicarbonate (Boc_2O).

Materials:

- (R)-1,3-Butanediamine
- Di-tert-butyl dicarbonate (Boc_2O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et_3N)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,3-butanediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
- **Addition of Boc Anhydride:** To the cooled and stirring solution, add a solution of di-tert-butyl dicarbonate (Boc_2O) (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product.

- **Work-up:** Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain some di-protected diamine and unreacted starting material, is purified by silica gel column chromatography.

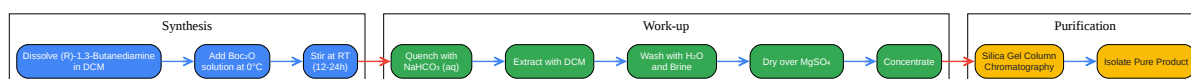
Procedure:

- **Column Preparation:** Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- **Loading:** Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to first elute the di-protected by-product (less polar) followed by the desired mono-protected product. The highly polar unreacted diamine will remain on the column or elute with a much more polar solvent system.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-tert-Butyl (4-aminobutan-2-yl)carbamate as a viscous oil.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate.

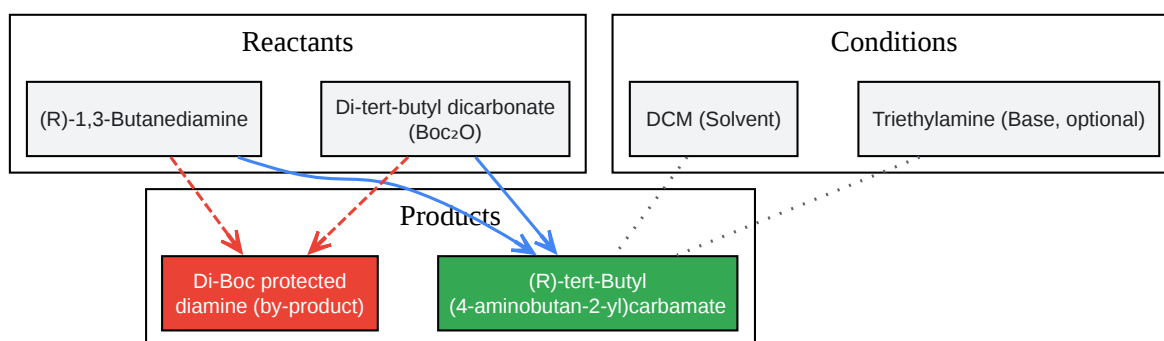


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Caption: General workflow for the synthesis and purification.

Logical Relationship of Components in Synthesis

This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.



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Caption: Relationship of components in the synthesis.

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